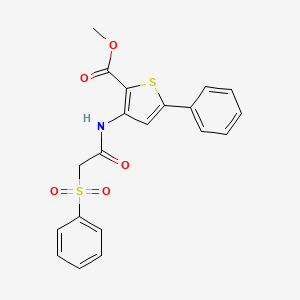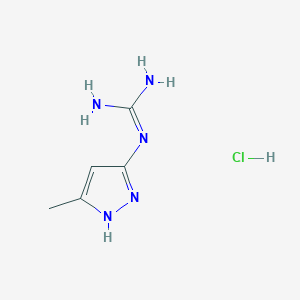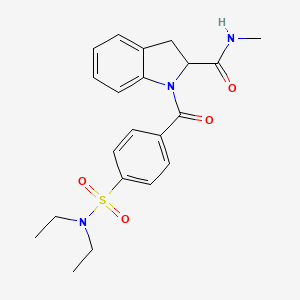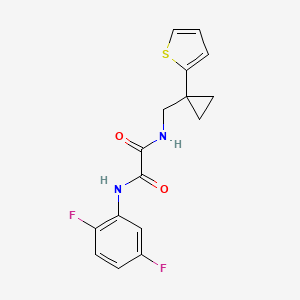
N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have been studied for their antimicrobial and anticancer properties . They are synthesized to combat drug resistance by pathogens and cancerous cells .
Synthesis Analysis
Thiazole derivatives can be synthesized through various methods. One such method involves the reduction of Schiff bases . The molecular structures of the synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Molecular Structure Analysis
The molecular structures of similar compounds have been analyzed using techniques like NMR, IR and elemental analysis . These compounds often consist of asymmetric units in different crystal systems .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazole derivatives often involve reduction processes . Sodium borohydride (NaBH4) is a common reducing agent used due to its selectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are usually confirmed by spectroanalytical data such as NMR and IR .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various heterocyclic compounds demonstrates the versatility of thiazole derivatives in synthesizing biologically active molecules. For instance, Albreht et al. (2009) described the synthesis of 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, highlighting the potential of thiazole compounds in the development of novel heterocyclic structures with diverse biological activities (Albreht, Uršič, Svete, & Stanovnik, 2009).
Antimicrobial and Antioxidant Activities
Compounds derived from thiazole scaffolds have been evaluated for their antimicrobial and antioxidant activities. Khalifa et al. (2015) synthesized novel arylazothiazole disperse dyes containing selenium and assessed their antimicrobial activity against various pathogenic bacteria and fungi, as well as their antioxidant activity, demonstrating the potential of these compounds in medical textile applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Anticancer Properties
Zykova et al. (2018) explored the biological activity of 2-amino-1-aryl-5-(3,3-dimethyl-2-oxobutylidene)-4-oxo-N-(thiazol-5-yl)-4,5-dihydro-1H-pyrrole-3-carboxamides, revealing their potential as anticancer agents due to their ability to disrupt cell division and induce cell death through a mitotic catastrophe pathway. This highlights the potential therapeutic applications of such thiazole derivatives in cancer treatment (Zykova et al., 2018).
Synthesis of Anti-Cancer Drugs
The development of efficient synthetic methods for 2-aminothiazole-5-carbamides, as demonstrated by Chen et al. (2009), underlines the importance of thiazole derivatives in the synthesis of anti-cancer drugs like dasatinib. This work showcases the role of thiazole compounds in pharmaceutical synthesis and drug discovery (Chen et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-2-26-13-5-3-11(4-6-13)19-16(24)9-12-10-27-18(20-12)22-17(25)14-7-8-15(23)21-14/h3-6,10,14H,2,7-9H2,1H3,(H,19,24)(H,21,23)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCGXECHCDKMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride](/img/structure/B2808251.png)
![(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2808252.png)

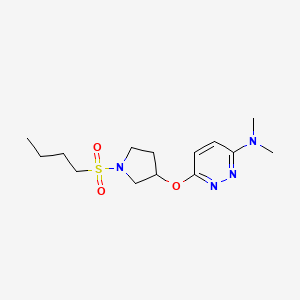
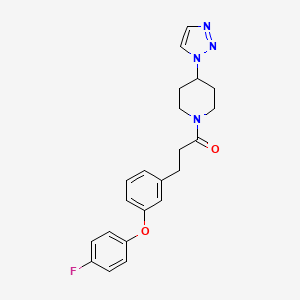
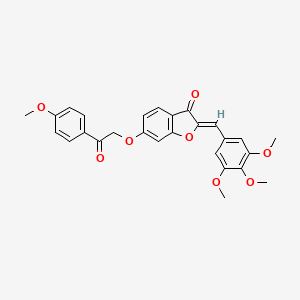
![5-chloro-2-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2808262.png)
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carbonitrile](/img/structure/B2808265.png)
